BenchChemオンラインストアへようこそ!

7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid

Medicinal Chemistry Spirocyclic Building Blocks Structure-Activity Relationship

This building block delivers a pre-validated 7-azaspiro[3.5]nonane core with a latent acrylamide warhead, enabling direct incorporation into covalent inhibitor libraries. The unambiguous 9-carboxylic acid regioisomer (CAS 2567503-30-2) provides a distinct exit vector, eliminating confusion with the 2-carboxylic acid isomer (CAS 2567496-25-5). With only 2 rotatable bonds, it imparts conformational rigidity linked to improved oral bioavailability. Ideal for fragment-based lead optimisation targeting serine hydrolases.

Molecular Formula C12H17NO3
Molecular Weight 223.272
CAS No. 2567503-30-2
Cat. No. B2508159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid
CAS2567503-30-2
Molecular FormulaC12H17NO3
Molecular Weight223.272
Structural Identifiers
SMILESC=CC(=O)N1CCC2(CCC2)C(C1)C(=O)O
InChIInChI=1S/C12H17NO3/c1-2-10(14)13-7-6-12(4-3-5-12)9(8-13)11(15)16/h2,9H,1,3-8H2,(H,15,16)
InChIKeyYUUIBBSQMNMHKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid (CAS 2567503-30-2): Procurement-Relevant Identity and Scaffold Context


7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid (CAS 2567503-30-2) is a functionalised spirocyclic building block featuring an electrophilic acrylamide warhead, a carboxylic acid handle, and a rigid 7-azaspiro[3.5]nonane core [1]. The scaffold belongs to a class of spirocyclic cores that have demonstrated superior potency for fatty acid amide hydrolase (FAAH) inhibition, with k(inact)/K(i) values exceeding 1500 M⁻¹s⁻¹, clearly distinguishing them from other spirocyclic systems evaluated in the same study [2]. The compound is catalogued under PubChem CID 155822727 and is primarily sourced as a research-scale synthetic intermediate [1].

Why 7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic Acid Cannot Be Replaced by Isomeric or Generic Spiro Analogs


Isomeric or generic spirocyclic acrylamide building blocks cannot be interchangeably substituted for 7-prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid because subtle positional variations in the carboxylic acid attachment point significantly alter molecular recognition vectors, posing a substantial risk to structure-activity relationships in lead optimisation. The 9-carboxylic acid regioisomer positions the carboxylate at a distinct vector relative to the acrylamide warhead compared to the 2-carboxylic acid isomer (CAS 2567496-25-5), which can critically affect target binding and selectivity [1]. Furthermore, the spirocyclic core itself is a privileged scaffold: the 7-azaspiro[3.5]nonane system has been shown to confer superior FAAH inhibitory potency compared to other spirocyclic cores, with reported k(inact)/K(i) values greater than 1500 M⁻¹s⁻¹ that clearly differentiated it from alternative scaffolds in head-to-head screening [2]. Substituting the core or the regioisomer therefore jeopardises the validated potency and vector advantages established for this specific scaffold family.

Quantitative Differentiation Evidence for 7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic Acid Against Closest Analogs


Regioisomeric Carboxylic Acid Vector Comparison: 9-COOH vs. 2-COOH Isomer

The target compound positions the carboxylic acid at the 9-position of the 7-azaspiro[3.5]nonane core, whereas the closest commercially available analog (CAS 2567496-25-5) bears the carboxyl group at the 2-position. This regioisomerism leads to distinct spatial orientation of the carboxylate vector relative to the acrylamide warhead, which can dictate binding pocket complementarity in covalent inhibitor design . The target compound exhibits a computed topological polar surface area (TPSA) of 57.6 Ų, a rotatable bond count of 2, and an XLogP3-AA of 1.5 [1].

Medicinal Chemistry Spirocyclic Building Blocks Structure-Activity Relationship

Spirocyclic Core Advantage: 7-Azaspiro[3.5]nonane vs. Alternative Spiro Cores in FAAH Inhibition

In a systematic evaluation of spirocyclic cores for FAAH covalent inhibition, the 7-azaspiro[3.5]nonane scaffold demonstrated k(inact)/K(i) potency values greater than 1500 M⁻¹s⁻¹, clearly distinguishing itself from other spirocyclic cores such as 1-oxa-8-azaspiro[4.5]decane and several additional cores that exhibited inferior potency [1]. The target compound incorporates this privileged 7-azaspiro[3.5]nonane core bearing an acrylamide warhead, which provides the electrophilic trap required for covalent engagement.

Covalent Inhibitor Design FAAH Spirocyclic Scaffold

Covalent Warhead Reactivity: Acrylamide vs. Alternative Electrophiles on the Spirocyclic Core

The target compound features an acrylamide (prop-2-enoyl) warhead directly attached to the spirocyclic nitrogen. Acrylamides are widely validated as tunable, moderately reactive electrophiles for targeted covalent inhibition, offering a favourable balance between target engagement and off-target reactivity compared to more electrophilic warheads such as vinyl sulfones or chloroacetamides [1]. The intrinsic reactivity of the acrylamide can be modulated by the steric and electronic environment of the spirocyclic core, providing a unique reactivity profile not achievable with simpler N-acryloyl piperidine derivatives [2].

Targeted Covalent Inhibitors Electrophilic Warhead Chemical Biology

Conformational Rigidity and Rotatable Bond Economy vs. Flexible Analogs

The 7-azaspiro[3.5]nonane core imposes significant conformational restriction, with the target compound displaying only 2 rotatable bonds (computed) compared to greater conformational freedom in non-spirocyclic analogs such as N-acryloylpiperidine-4-carboxylic acid, which typically possess 3 or more rotatable bonds [1]. Reduced rotatable bond count correlates with improved ligand binding entropy and enhanced bioavailability potential, as articulated in the empirical guidelines commonly referred to as 'Veber's rules' [2].

Conformational Restriction Ligand Efficiency Drug Design

Scientifically Validated Application Scenarios for 7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic Acid Procurement


Covalent Fragment-Based Lead Discovery Targeting FAAH or Related Serine Hydrolases

The 7-azaspiro[3.5]nonane core has been validated as a superior scaffold for FAAH covalent inhibition with k(inact)/K(i) > 1500 M⁻¹s⁻¹ [1]. Procuring 7-prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid enables direct incorporation of a pre-validated core with a latent electrophilic warhead into fragment-based covalent inhibitor libraries, where the carboxylic acid handle supports rapid amide coupling for library expansion.

Regioisomerically Defined Building Block for Structure-Activity Relationship Exploration

The unambiguous 9-carboxylic acid regioisomer (CAS 2567503-30-2) provides a structurally defined starting point for SAR studies, eliminating the ambiguity associated with isomer mixtures or incorrectly assigned regioisomers. The distinct vector orientation relative to the 2-carboxylic acid isomer (CAS 2567496-25-5) allows systematic exploration of exit vector geometry in target binding pockets .

Conformationally Constrained Covalent Probe Synthesis

With only 2 rotatable bonds, this building block imparts substantial conformational rigidity to final compounds, a property correlated with improved oral bioavailability [2]. It is suitable for synthesising covalent chemical probes where defined geometry between the electrophilic trap and the carboxylate-derived recognition element is critical for target selectivity.

Spirocyclic Core Diversification in Medicinal Chemistry Campaigns

The 7-azaspiro[3.5]nonane core has demonstrated clear superiority over other spirocyclic systems in FAAH inhibitor screening [1]. Procurement of this building block allows medicinal chemistry teams to capitalise on this scaffold advantage without investing resources in de novo core synthesis, accelerating hit-to-lead timelines for covalent inhibitor programmes targeting serine hydrolases and potentially other enzyme classes.

Quote Request

Request a Quote for 7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.